N-(2,3-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
CAS No.: 539809-10-4
Cat. No.: VC14885347
Molecular Formula: C28H30N4O2S
Molecular Weight: 486.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 539809-10-4 |
|---|---|
| Molecular Formula | C28H30N4O2S |
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-[[4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C28H30N4O2S/c1-4-9-22-14-16-24(17-15-22)34-18-26-30-31-28(32(26)23-11-6-5-7-12-23)35-19-27(33)29-25-13-8-10-20(2)21(25)3/h5-8,10-17H,4,9,18-19H2,1-3H3,(H,29,33) |
| Standard InChI Key | UKYIUCYXQWFUCE-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4C)C |
Introduction
N-(2,3-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound featuring a triazole ring, which is known for its diverse biological activities. This compound belongs to the categories of acetamides and triazoles, both of which are recognized for their antimicrobial and antifungal properties. The presence of the triazole moiety enhances the compound's pharmacological profile, making it a subject of interest in pharmaceutical research.
Biological Activities and Potential Applications
Compounds with similar structures, particularly those containing triazole rings, are known for their biological activities, including antimicrobial and antifungal properties. The unique combination of functional groups in N-(2,3-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide suggests potential applications in medicinal chemistry, possibly as enzyme inhibitors or receptor modulators.
Synthesis Overview
The synthesis of this compound typically involves several steps, including the formation of the triazole ring and the attachment of the sulfanyl group to the acetamide moiety. The process requires careful control over reaction conditions to ensure the desired product is formed efficiently.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume